N-(5-(chloromethyl)thiazol-2-yl)acetamide
Description
Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry Research
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. globalresearchonline.netnumberanalytics.com This scaffold is a cornerstone in heterocyclic and medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of biological activities. globalresearchonline.netbohrium.com Thiazole derivatives are recognized for their diverse pharmacological potential, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.govglobalresearchonline.net
The versatility of the thiazole nucleus allows it to serve various roles in drug design, acting as a pharmacophoric element, a bioisosteric replacement for other functional groups, or a spacer. globalresearchonline.net Its structural attributes are integral to the therapeutic action of several FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anti-neoplastic agent Dasatinib. globalresearchonline.netglobalresearchonline.net The ability to modify the thiazole ring at various positions enables chemists to generate extensive libraries of new molecules with improved potency and desired pharmacokinetic profiles. bohrium.comresearchgate.net The widespread application of this scaffold in drug discovery underscores its importance and continues to drive research into new thiazole-containing compounds. spast.org
| Activity | References |
|---|---|
| Antimicrobial (Antibacterial & Antifungal) | numberanalytics.comnih.govglobalresearchonline.netresearchgate.net |
| Anticancer / Antitumor | nih.govnih.govnih.govmdpi.com |
| Anti-inflammatory | numberanalytics.comnih.govglobalresearchonline.net |
| Antiviral | nih.govglobalresearchonline.net |
| Antioxidant | nih.govnih.gov |
| Antitubercular | nih.gov |
| Anticonvulsant | nih.govnih.gov |
Overview of Chloromethyl and Acetamide (B32628) Moieties within Thiazole Derivatives
The functional groups attached to the thiazole ring significantly influence the chemical properties and potential applications of the resulting derivative.
The chloromethyl group (-CH2Cl) is a key functional moiety that imparts considerable reactivity to the molecule. quinoline-thiophene.com The chlorine atom acts as a leaving group, making the chloromethyl group susceptible to nucleophilic substitution reactions. quinoline-thiophene.com This reactivity allows for the facile introduction of various other functional groups, enabling the synthesis of a diverse range of derivatives. quinoline-thiophene.com The chloromethyl group essentially serves as a versatile chemical handle for constructing more complex molecular architectures, making compounds like 2-chloro-5-(chloromethyl)thiazole important intermediates for manufacturing agrochemicals and pharmaceuticals. quinoline-thiophene.comresearchgate.net
The acetamide group (-NHC(O)CH3) is frequently incorporated into molecules designed for biological activity. nih.gov Amide functionalities are prevalent in the pharmaceutical industry and can form crucial hydrogen bonds with biological targets such as enzymes and receptors. nih.govresearchgate.net In the context of thiazole derivatives, the acetamide moiety has been part of structures investigated for various therapeutic purposes, including anti-inflammatory and anticancer agents. researchgate.netijcce.ac.ir It can act as a linker between the thiazole core and other pharmacophoric fragments or contribute directly to the molecule's biological profile. researchgate.netnih.gov
Research Trajectory and Current Academic Relevance of N-(5-(chloromethyl)thiazol-2-yl)acetamide
This compound is primarily recognized in contemporary research as a valuable synthetic intermediate. While extensive studies focusing solely on the biological activities of this specific compound are not widely published, its academic relevance is derived from its chemical structure, which combines the stable, biologically significant 2-acetamidothiazole (B125242) core with a highly reactive chloromethyl group.
The research trajectory for this compound is therefore pointed towards its use as a building block. The reactive nature of the chloromethyl group allows for its conversion into a multitude of other functionalities through nucleophilic substitution. quinoline-thiophene.com This enables researchers to synthesize libraries of novel N-(5-substituted-methyl-thiazol-2-yl)acetamide derivatives for screening in drug discovery programs. Given the broad spectrum of biological activities associated with thiazole compounds, this compound represents a key starting material for developing new potential therapeutic agents targeting a range of diseases. Its current relevance lies not as an end-product, but as a versatile precursor for the creation of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2OS |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
N-[5-(chloromethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
LAPWQPYYMGKHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Chloromethyl Thiazol 2 Yl Acetamide and Its Analogues
Synthesis of the Thiazole (B1198619) Ring Core
The formation of the 1,3-thiazole heterocycle is a fundamental step, with several classical and modern methods available to organic chemists.
The Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing species.
For the direct synthesis of the N-(5-(chloromethyl)thiazol-2-yl)acetamide backbone, a key variation of the Hantzsch synthesis can be employed. This approach utilizes the reaction between N-acetylthiourea and 1,3-dichloroacetone (B141476) . In this reaction, the N-acetylthiourea provides the N-acetyl-2-amino-thiazole framework, while 1,3-dichloroacetone serves as the three-carbon α-halocarbonyl component, directly installing the chloromethyl group at the C-5 position of the resulting thiazole ring.
The reaction proceeds via a cyclocondensation mechanism. The sulfur atom of N-acetylthiourea attacks one of the carbonyl-activated carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This one-pot reaction provides a direct and efficient route to the 2-acetamido-5-(chloromethyl)thiazole core structure. Research has demonstrated the feasibility of using 1,3-dichloroacetone with thiourea (B124793) derivatives to afford chloromethyl-substituted thiazoles.
| Thioamide Component | α-Halocarbonyl Component | Product | Reference |
| N-acetylthiourea | 1,3-dichloroacetone | This compound | Hypothetical based on established Hantzsch reaction principles |
| Resin-bound thiourea | 1,3-dichloroacetone | Resin-bound 5-(chloromethyl)thiazol-2-amine | researchgate.net |
The Cook-Heilborn synthesis offers an alternative pathway, typically yielding 5-aminothiazole derivatives. This method involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, isothiocyanates, or dithioacids. wikipedia.org
To apply this method for the synthesis of analogues of this compound, one would start with an appropriately substituted α-aminonitrile. For instance, reacting an α-aminonitrile with an acetyl isothiocyanate could potentially yield a 2-acetamido-5-aminothiazole derivative. However, this method is less direct for obtaining the C-5 chloromethyl substituent. A subsequent multi-step functional group transformation would be necessary, starting with diazotization of the 5-amino group, followed by substitution to introduce a precursor for the chloromethyl moiety, such as a hydroxymethyl group. Given the complexity of these subsequent steps, the Cook-Heilborn synthesis is a less common approach for this specific target compound compared to the Hantzsch synthesis.
Modern organic synthesis has seen the development of various novel strategies for thiazole ring formation. One emerging method involves the dehydrative cyclization of thiourea intermediate resins on a solid phase. This solid-phase organic synthesis (SPOS) approach allows for the construction of 2-amino-5-carboxamide thiazole derivatives, which could serve as analogues. nih.gov In this method, a resin-bound amine undergoes reductive amination, followed by conversion to a thiourea. The key step is the dehydrative cyclization with an α-bromoketone to furnish the 2-amino-5-carboxylate thiazole resin. nih.gov
Another innovative, metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride. This method relies on the activation of a carboxylic acid, followed by intramolecular cyclization. nih.gov While not directly yielding the target compound, these emerging strategies highlight the ongoing development of versatile methods for creating substituted thiazole cores that could be adapted for the synthesis of complex analogues.
Introduction of the Chloromethyl Moiety
The introduction of the reactive chloromethyl group at the C-5 position is a critical step that can be achieved either through direct chloromethylation of a pre-formed ring or by building the ring with the substituent already in place, as seen in the Hantzsch approach with 1,3-dichloroacetone.
Direct chloromethylation of an existing thiazole ring is a potential but challenging route. The reaction typically involves electrophilic substitution using reagents like formaldehyde (B43269) and hydrogen chloride (Blanc-Quelet reaction) or chloromethyl methyl ether. However, the 2-acetamido group is a strong activating group, which can lead to a lack of regioselectivity and potential side reactions. The electron-rich nature of the 2-acetamidothiazole (B125242) ring makes it susceptible to electrophilic attack, but controlling the position of substitution to favor C-5 can be difficult.
A more established method for creating a similar structure, 2-chloro-5-chloromethylthiazole, involves the chlorination and cyclization of precursors like 2-chloroallyl isothiocyanate or allyl isothiocyanate. google.comgoogleapis.com These reactions, often using agents like sulfuryl chloride or chlorine gas, build the thiazole ring while simultaneously incorporating the chloro and chloromethyl groups. google.comgoogleapis.com While this yields a 2-chloro substituent instead of a 2-acetamido group, it demonstrates a robust industrial method for introducing the C-5 chloromethyl group onto a thiazole ring. This 2-chloro intermediate could then potentially be converted to the desired 2-acetamido compound through nucleophilic substitution and subsequent acetylation.
| Starting Material | Reagent(s) | Product | Reference |
| 2-Chloroallyl isothiocyanate | Chlorine | 2-chloro-5-chloromethylthiazole | googleapis.com |
| Allyl isothiocyanate | Chlorinating agent, Oxidizing agent | 2-chloro-5-chloromethylthiazole | google.com |
A more controlled and widely used approach for introducing a C-5 substituent is through regioselective electrophilic substitution of an activated thiazole ring, followed by functional group manipulation. The Vilsmeier-Haack reaction is a prime example of this strategy.
When applied to 2-acetamidothiazole derivatives (where the C-4 position is substituted with groups like methyl or phenyl), the Vilsmeier-Haack reaction leads to regioselective formylation at the C-5 position. researchgate.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The resulting 2-acetamido-5-formylthiazole is a versatile intermediate.
This aldehyde can then be converted to the target chloromethyl group in two subsequent steps:
Reduction: The formyl group is reduced to a hydroxymethyl group (-CH₂OH) using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Chlorination: The resulting 2-acetamido-5-(hydroxymethyl)thiazole is then treated with a chlorinating agent, like thionyl chloride (SOCl₂) or phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, yielding the final product, this compound.
This multi-step pathway offers excellent control over the regiochemistry, making it a reliable method for synthesizing the target compound and its analogues.
| Substrate | Reaction | Reagents | Intermediate/Product | Reference |
| 2-Acetamidothiazole | Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Acetamido-5-formylthiazole | researchgate.net |
| 2-Acetamido-5-formylthiazole | Reduction | NaBH₄ | 2-Acetamido-5-(hydroxymethyl)thiazole | Standard procedure |
| 2-Acetamido-5-(hydroxymethyl)thiazole | Chlorination | SOCl₂ | This compound | Standard procedure |
Synthetic Routes via Allyl Isothiocyanate Derivatives
A significant pathway to the 5-(chloromethyl)thiazole (B1295649) core structure involves the use of allyl isothiocyanate derivatives. This method provides a direct route to the key intermediate, 2-chloro-5-(chloromethyl)thiazole, which can then be converted to the corresponding 2-amino derivative needed for the final acylation step. The general process involves the reaction of a substituted allyl isothiocyanate with a chlorinating agent. googleapis.comepo.org
The reaction typically proceeds by treating an allyl isothiocyanate derivative, such as 2-chloroallyl isothiocyanate, with a chlorinating agent like sulfuryl chloride or chlorine. googleapis.comgoogle.com The process can be carried out with or without a solvent, though inert solvents like halogenated hydrocarbons (e.g., dichloromethane, chloroform) are often preferred. googleapis.com The reaction mechanism is believed to involve the initial addition of chlorine to the allyl double bond, forming a sulfenyl chloride derivative. googleapis.com This intermediate then undergoes intramolecular cyclization to yield a 2-thiazoline derivative, specifically 2,5-dichloro-5-(chloromethyl)-2-thiazoline. googleapis.com This thiazoline (B8809763) intermediate is often unstable and spontaneously, or upon gentle heating or treatment with a base, eliminates a molecule of hydrogen halide (HX) to afford the aromatic 2-chloro-5-(chloromethyl)thiazole. googleapis.com
Reaction conditions are generally mild, with temperatures often maintained between -10°C and 40°C to control the exothermic nature of the chlorination. google.com Yields for this transformation are reported to be high, often exceeding 70-90%. googleapis.comgoogle.com This route is advantageous as it builds the desired substitution pattern on the thiazole ring directly from an acyclic precursor.
| Starting Material | Chlorinating Agent | Solvent | Key Intermediate | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | Chloroform | 2,5-dichloro-5-(chloromethyl)-2-thiazoline | 73% | googleapis.com |
| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | Not specified | 87-93% | google.com |
Formation of the Acetamide (B32628) Linkage
Once the 2-aminothiazole (B372263) core, specifically 2-amino-5-(chloromethyl)thiazole, is synthesized, the final step is the formation of the acetamide linkage. This is a crucial transformation that attaches the acetyl group to the amino function at the C2 position of the thiazole ring.
The most direct and common method for forming the N-(thiazol-2-yl)acetamide linkage is the acylation of a 2-aminothiazole precursor. nih.gov This reaction involves treating the 2-amino-5-(chloromethyl)thiazole with an acetylating agent. Commonly used reagents include acetyl chloride and acetic anhydride. nih.govnih.gov
The reaction is typically carried out in an inert solvent, such as dry acetone (B3395972) or pyridine (B92270). nih.govnih.gov When using a reactive acylating agent like acetyl chloride, a base such as pyridine is often employed both as a solvent and to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov The reaction of 2-aminothiazole with various acyl halides in dry pyridine has been shown to produce the corresponding amides in high yields. nih.gov For instance, the synthesis of the parent compound, N-(thiazol-2-yl)acetamide, was achieved by refluxing 2-aminothiazole with acetyl chloride in dry acetone. nih.gov This straightforward approach is widely applicable for the acylation of various substituted 2-aminothiazoles.
Beyond direct acylation with acyl halides or anhydrides, other modern amide bond formation strategies can be employed. These methods are often developed to avoid the use of highly reactive and corrosive reagents. One prominent strategy involves the use of coupling agents to facilitate the reaction between a carboxylic acid (acetic acid in this case) and the amine (2-amino-5-(chloromethyl)thiazole).
Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt). ijcce.ac.ir In this procedure, the carboxylic acid is activated by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. This method is performed under mild conditions and is a cornerstone of peptide synthesis, but it is equally applicable to the formation of simple amides. ijcce.ac.ir The reaction is typically run in an aprotic solvent like tetrahydrofuran (B95107) (THF). ijcce.ac.ir While effective, a drawback of using DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which must be removed by filtration. ijcce.ac.ir These strategies offer a milder alternative to traditional acylation methods. researchgate.netunimi.it
Green Chemistry Approaches in Thiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.netresearchgate.net These approaches focus on reducing reaction times, energy consumption, and the use of hazardous materials. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis, a classical method for preparing 2-aminothiazoles from α-haloketones and thiourea, has demonstrated significant advantages over conventional heating. nih.govresearchgate.net
Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govresearchgate.net For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction resulted in higher yields and required significantly less time (a few minutes) compared to conventional refluxing (8 hours). nih.gov The efficiency of microwave synthesis is attributed to the direct and rapid heating of the solvent and reactants, leading to a significant increase in reaction rates. researchgate.net This technique aligns with green chemistry principles by saving energy and time. nih.gov
| Method | Reaction Time | Yield | Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 8 - 12 hours | 45 - 65% | Standard laboratory setup | nih.govresearchgate.net |
| Microwave Irradiation | 2 - 12 minutes | 70 - 92% | Rapid reaction, higher yields, energy efficient | nih.govresearchgate.net |
The use of ultrasonic irradiation is another green chemistry technique that has been successfully applied to the synthesis of thiazole derivatives. nih.govmdpi.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. wisdomlib.org This process creates localized hot spots with extremely high temperatures and pressures, accelerating the chemical transformation. nih.gov
Ultrasound-assisted synthesis of thiazoles offers several advantages, including shorter reaction times, milder operating conditions, and often higher product yields compared to conventional methods. nih.govresearchgate.net For instance, the synthesis of certain thiazole derivatives using ultrasound irradiation was achieved in just a few minutes with yields up to 99%, a significant improvement over the hours required by traditional reflux methods. wisdomlib.org The use of eco-friendly catalysts, such as chitosan-based hydrogels, in combination with ultrasound further enhances the green credentials of these synthetic routes. nih.govmdpi.com This method is valued for its efficiency, simplicity, and reduced environmental footprint. researchgate.net
Catalyst-Based Methodologies and Recyclable Catalysts
Catalyst-based approaches for the synthesis of N-acylthiazoles and their precursors offer significant advantages over traditional methods, including milder reaction conditions, increased reaction rates, and higher selectivity. The development of heterogeneous and recyclable catalysts is particularly crucial for sustainable industrial applications.
One key precursor for the target compound is 2-chloro-5-chloromethyl thiazole. A patented method details its synthesis via the photocatalytic chlorination of 2-chloropropenyl thioisocyanate. This process utilizes the synergistic action of a catalyst, such as azoisobutyronitrile, and ultraviolet (UV) light. google.com This approach reduces the reaction temperature and time, leading to a significant improvement in the yield of this key intermediate. google.com
The subsequent acylation of the amino group on the thiazole ring to form the final acetamide can be achieved using various catalytic methods. While direct catalytic acylation of 2-amino-5-(chloromethyl)thiazole is not extensively documented under these specific conditions, methodologies for analogous acylations are well-established. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been identified as an effective and recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. organic-chemistry.org This salt demonstrates excellent catalytic activity and can be reused more than eight times without a significant loss in performance, making it a viable candidate for the acylation step in the synthesis of this compound. organic-chemistry.org
Heterogeneous catalysts are also prominent in green acylation chemistry. Metal chlorides grafted onto supports like Silicoaluminophosphate (SAPO-5) have been proven as superior, reusable catalysts for the acylation of heterocyclic compounds such as 2-methylfuran. mdpi.com In particular, Zinc Chloride supported on SAPO-5 (ZnClₓ/SAPO-5) showed high stability and activity over five consecutive reaction cycles under solvent-free conditions. mdpi.com This highlights the potential for developing similar solid-supported acid catalysts for the efficient acylation of aminothiazole intermediates.
Another innovative approach involves the use of biocatalysts. For the synthesis of various thiazole derivatives, a green biocatalyst, TCsSB (chitosan-grafted-poly(vinyl) alcohol-supported sulfonyl-butanoic acid), has been used effectively. nih.gov This catalyst proved to be reusable for several cycles without a significant drop in its catalytic potency, as demonstrated in the synthesis of other thiazole compounds under ultrasonic irradiation. nih.gov
Table 1: Performance of Recyclable Catalysts in Acylation and Thiazole Synthesis Analogues
| Catalyst | Substrate/Reaction Type | Reusability (Cycles) | Final Yield/Activity | Source |
|---|---|---|---|---|
| DMAP·HCl | Acylation of inert alcohols | >8 | Maintained activity | organic-chemistry.org |
| ZnClₓ/SAPO-5 | Acylation of 2-methylfuran | 5 | ~90% conversion | mdpi.com |
| TCsSB | Synthesis of thiazole derivatives | >2 | Maintained high yield | nih.gov |
Solvent-Free and Environmentally Benign Conditions
The move towards environmentally benign synthesis protocols has led to the exploration of solvent-free reactions and alternative energy sources like microwave and ultrasonic irradiation. These methods often result in dramatically reduced reaction times, increased yields, and simplified product work-up procedures. epa.govbepls.com
Ultrasonic irradiation is a particularly effective technique for promoting the synthesis of thiazole derivatives. nih.govresearchgate.net It offers advantages such as mild reaction conditions and rapid reaction times. nih.gov The synthesis of various thiazoles has been successfully achieved using ultrasound, often in green solvents like ethanol (B145695) or even under solvent-free conditions. nih.govresearchgate.net For example, the ultrasound-assisted synthesis of 1,2,3-triazoles demonstrated a significant reduction in reaction time and an increase in yield compared to conventional methods. nih.gov This suggests that the final acylation step to produce this compound could be significantly enhanced by sonication.
Microwave-assisted synthesis is another cornerstone of green chemistry that has been applied to the production of thiazoles. bepls.com Reports show that 2-aminothiazole derivatives can be obtained in high yields by reacting ketones, thiourea, and iodine under solvent-free microwave irradiation. researchgate.net This one-pot approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. bepls.comresearchgate.net
Furthermore, catalyst-free methodologies under environmentally friendly conditions have been developed. A simple, high-yielding procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles involves refluxing dithiocarbamates and α-halocarbonyl compounds in water, eliminating the need for both a catalyst and an organic solvent. bepls.com Similarly, a catalyst-free Hantzsch-type cyclization has been developed for the synthesis of polysubstituted 5-acylamino-1,3-thiazoles, providing straightforward access to these valuable structures. mdpi.comresearchgate.net
Table 2: Comparison of Conventional vs. Environmentally Benign Conditions for Thiazole Synthesis Analogues
| Method | Reaction | Conditions | Advantages | Source |
|---|---|---|---|---|
| Ultrasonic Irradiation | Thiazole Synthesis | 35 °C, 20 min, TCsSB catalyst in EtOH | Mild conditions, short reaction time, high yield | nih.gov |
| Microwave Irradiation | 2-Aminothiazole Synthesis | Solvent-free, Iodine | Rapid, high yields, solvent-free | researchgate.net |
| Water as Solvent | 2-(Alkylsulfanyl)thiazole Synthesis | Reflux in H₂O, 20 h | Catalyst-free, green solvent | bepls.com |
| Conventional Heating | N-(thiazol-2-yl)acetamide Synthesis | Reflux in dry acetone, 2 h | Standard laboratory procedure | nih.gov |
Chemical Reactivity and Derivatization Strategies of N 5 Chloromethyl Thiazol 2 Yl Acetamide
Reactivity of the Chloromethyl Group
The chloromethyl group at the 5-position of the thiazole (B1198619) ring is a highly reactive site, primarily due to the lability of the chlorine atom, which is a good leaving group. This group behaves similarly to a benzylic halide, making it susceptible to nucleophilic attack. This reactivity is a cornerstone for the synthesis of a wide array of derivatives. smolecule.comsemanticscholar.org The selective reaction at this position is possible because the reactivity of a chlorine substituent on a side chain is significantly greater than that of a chlorine atom directly attached to the aromatic thiazole ring. google.com
The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (SN reactions). smolecule.com A wide range of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The reaction generally proceeds via an SN2 mechanism, although an SN1 pathway can be favored under conditions that stabilize a carbocation intermediate. The thiazole ring can stabilize the adjacent carbocation through resonance, facilitating this type of reaction.
The susceptibility of the chloromethyl group to nucleophilic attack is widely exploited to form ethers, esters, and amines. These reactions typically involve treating N-(5-(chloromethyl)thiazol-2-yl)acetamide with an appropriate nucleophile, such as an alkoxide, carboxylate, or amine.
Ether Formation: Ethers can be synthesized by reacting the chloromethyl compound with an alcohol in the presence of a base, or more commonly, with a pre-formed alkoxide salt (Williamson ether synthesis).
Ester Formation: Esters are readily formed by the reaction with a carboxylate salt. For instance, reacting a related compound, 2-chloro-5-chloromethylthiazole, with a formate (B1220265) anion displaces the aliphatic chlorine to form a formate ester, which can then be hydrolyzed to the corresponding alcohol (5-hydroxymethylthiazole). semanticscholar.org
Amine Formation: Primary, secondary, or tertiary amines can be introduced by reacting the chloromethyl precursor with ammonia, a primary amine, or a secondary amine, respectively.
| Reaction Type | Nucleophile | Product Class | General Reaction Scheme |
|---|---|---|---|
| Ether Formation | Alkoxide (RO⁻) | Ether (R-O-CH₂-Thiazole) | Where Nu⁻ can be RO⁻, RCOO⁻, or R₂N⁻ |
| Ester Formation | Carboxylate (RCOO⁻) | Ester (R-COO-CH₂-Thiazole) | |
| Amine Formation | Amine (R₂NH) | Amine (R₂N-CH₂-Thiazole) |
Reactivity of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) at the 2-position of the thiazole ring offers another site for chemical modification, although it is generally less reactive than the chloromethyl group. Its reactivity centers on the nitrogen atom and the carbonyl group. smolecule.com
The nitrogen atom of the acetamide group possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Despite this, further acylation or amidation can be achieved under specific conditions. smolecule.com For instance, deprotonation of the amide nitrogen with a strong base would generate a highly nucleophilic anion that can react with acylating agents like acid chlorides or anhydrides. Such reactions on related N-(thiazol-2-yl)acetamide structures are used to synthesize more complex amide and imide derivatives. nih.gov
The amide bond of the acetamide moiety is relatively stable and resistant to cleavage. However, hydrolysis can be accomplished under forcing conditions, such as refluxing in strong aqueous acid or base. This reaction cleaves the amide bond to yield 2-aminothiazole (B372263) and acetic acid (or its corresponding salt). In some cases, even mild hydrolysis conditions can lead to decomposition of the thiazole ring itself, as seen with the reversion of 2-acetamido-4-chlorothiazole to 2-aminothiazol-4(5H)-one. nih.gov Transition metal ions can also initiate and facilitate amide bond cleavage under milder conditions by coordinating to the amide group, thereby increasing the electrophilicity of the carbonyl carbon. rsc.org
While the amide group itself is not typically involved in direct condensation reactions in the same manner as a primary amine, the active methyl group of the acetamide moiety can potentially participate in such reactions. Under strongly basic conditions, a proton can be abstracted from the methyl group to form an enolate, which can then act as a nucleophile in condensation reactions with aldehydes or ketones (an aldol-type condensation). However, reactions involving the 2-amino group, which can be obtained after hydrolysis of the acetamide, are more common. 2-aminothiazoles are known to undergo condensation reactions with aromatic aldehydes to generate heterocyclic systems. pharmaguideline.com
| Reaction Type | Reagents | Reactive Site | Product |
|---|---|---|---|
| Acylation | Strong Base, Acyl Halide (RCOCl) | Amide Nitrogen | N-Acyl Imide Derivative |
| Hydrolysis | Strong Acid (H₃O⁺) or Base (OH⁻), Heat | Amide Bond | 2-Aminothiazole Derivative + Acetic Acid/Acetate (B1210297) |
| Condensation (of derived 2-amine) | Aromatic Aldehyde (ArCHO) | 2-Amino Group (post-hydrolysis) | Schiff Base/Fused Heterocycle |
Reactivity of the Thiazole Ring System
The chemical behavior of this compound is largely dictated by the electronic properties of the thiazole ring. This five-membered heteroaromatic ring, containing sulfur and nitrogen atoms, exhibits a complex reactivity profile influenced by the interplay of these heteroatoms and the substituents attached to the ring. The presence of the electron-donating acetamido group at the C-2 position and the electrophilic chloromethyl group at the C-5 position further diversifies its reactivity towards various reagents.
Electrophilic Substitution Patterns (C-5 and C-4)
The thiazole ring is generally considered electron-rich and can undergo electrophilic substitution. The position of this substitution is heavily influenced by the existing substituents on the ring. Theoretical calculations of pi-electron density and experimental observations indicate that the C-5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgchemicalbook.comresearchgate.net The electron-donating character of the acetamido group at the C-2 position in this compound further activates the C-5 position for such reactions. pharmaguideline.com However, since the C-5 position is already substituted with a chloromethyl group, electrophilic substitution would be directed to the next most reactive site, which is typically the C-4 position. researchgate.net
Common electrophilic substitution reactions for the thiazole nucleus include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. For an unsubstituted or C-2 substituted thiazole, these reactions preferentially occur at the C-5 position. pharmaguideline.comias.ac.in If the C-5 position is blocked, the electrophile may attack the C-4 position, although this is generally less favorable. researchgate.net
| Reaction Type | Preferred Position (Unsubstituted Thiazole) | Influencing Factors |
| Halogenation | C-5 | Activating groups at C-2 enhance reactivity. |
| Nitration | C-5 | Often requires harsh conditions compared to other five-membered heterocycles. ias.ac.in |
| Sulfonation | C-5 | Can occur at high temperatures. ias.ac.in |
| Mercuration | C-5 > C-4 > C-2 | Reaction with mercury acetate shows a clear preference for C-5. pharmaguideline.com |
| Diazo Coupling | C-5 | Occurs with diazonium salts to form colored dyes. pharmaguideline.com |
Nucleophilic Reactivity at C-2 and other Positions
The electronic distribution in the thiazole ring makes the C-2 position the most electron-deficient, and thus the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atom. ias.ac.in However, nucleophilic substitution at C-2 often requires either a potent nucleophile or activation of the thiazole ring. pharmaguideline.com
Ring activation can be achieved through quaternization of the ring nitrogen, which significantly increases the electrophilicity of the C-2 carbon. pharmaguideline.com In the case of this compound, the acetamido group at C-2 is electron-donating, which would generally decrease the susceptibility of the C-2 position to nucleophilic attack compared to an unsubstituted thiazole. ias.ac.in However, displacement of a leaving group, such as a halogen, from the C-2 position by a strong nucleophile remains a viable reaction pathway for functionalization. pharmaguideline.com
Protonation and Deprotonation Behavior of the Thiazole Nitrogen and Carbon Atoms
The lone pair of electrons on the sp2-hybridized nitrogen atom at position 3 makes the thiazole ring basic. Protonation occurs readily at this nitrogen atom to form a thiazolium cation. pharmaguideline.com The basicity of thiazoles is generally lower than that of imidazoles, with a typical pKa for the conjugate acid around 2.5. wikipedia.org
Regarding deprotonation, the hydrogen atom at the C-2 position is the most acidic proton on the thiazole ring. wikipedia.org This enhanced acidity is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which helps to stabilize the resulting carbanion. Strong bases, such as organolithium reagents (e.g., n-butyllithium), can effectively remove this proton, generating a 2-lithiothiazole species. wikipedia.orgpharmaguideline.com This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, providing a key method for introducing substituents at the C-2 position. pharmaguideline.com
| Process | Position | Reagent/Condition | Product |
| Protonation | N-3 | Acidic conditions | Thiazolium cation |
| Deprotonation | C-2 | Strong bases (e.g., n-BuLi) | 2-Lithiothiazole (carbanion) |
N-Alkylation and Quaternization of the Thiazole Nitrogen
The nitrogen atom at the N-3 position of the thiazole ring can act as a nucleophile, reacting with alkylating agents like alkyl halides to form N-alkylated thiazolium salts. wikipedia.orgpharmaguideline.com This reaction, known as quaternization, converts the neutral thiazole into a positively charged thiazolium cation. pharmaguideline.com
The formation of these thiazolium salts has significant consequences for the reactivity of the ring. As mentioned previously, quaternization enhances the acidity of the C-2 proton, making it easier to deprotonate and functionalize. pharmaguideline.com Thiazolium salts themselves are stable compounds and have found applications as catalysts in various organic reactions, such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org The process is a fundamental strategy for modifying the electronic properties of the thiazole scaffold. acs.orggoogle.com
Strategies for Targeted Structural Modifications and Scaffold Diversity
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. acs.org Modifying the core structure of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with diverse biological properties. A key strategy for achieving this is through the hybridization of the thiazole scaffold with other heterocyclic systems. nih.govproquest.com
Hybridization with Other Heterocyclic Systems
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. acs.org This approach aims to create novel compounds with potentially enhanced activity, improved selectivity, or a broader spectrum of action by integrating the beneficial properties of each constituent ring system. nih.govproquest.com The thiazole nucleus is a versatile building block for creating such hybrid molecules.
The structure of this compound offers multiple points for modification. The highly reactive chloromethyl group at the C-5 position is an excellent electrophilic handle for coupling with nucleophilic groups present on other heterocyclic rings. Additionally, the acetamido group at C-2 can be hydrolyzed to a primary amine, which can then be used in a variety of condensation or coupling reactions to link other heterocyclic moieties. nih.gov
| Hybrid Heterocycle | Synthetic Strategy Example | Reference |
| Thiazole-Triazole | Cyclization of a thiazole-carbothioamide with phenacyl bromides. | acs.org |
| Thiazole-Pyrazole | Condensation of a thiazole derivative with a diketone and hydrazine. | proquest.com |
| Thiazole-Pyrimidine | Reaction of a 2-aminothiazole derivative with a β-dicarbonyl compound. | acs.org |
| Thiazole-Thiadiazole | Reaction of a thiazole-carbohydrazide derivative with phenyl isothiocyanate followed by cyclization. | tandfonline.com |
| Thiazole-Morpholine | Linking the two rings via a common substituent, often through nucleophilic substitution. | benthamscience.com |
| Thiazole-Benzodiazepine | Multi-step synthesis involving the formation of amide bonds between the two scaffolds. | proquest.com |
This strategy of creating hybrid molecules has led to the development of compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govproquest.comtandfonline.com
Introduction of Biologically Relevant Side Chains
The chemical architecture of this compound offers a strategic advantage for chemical derivatization, primarily due to the presence of a highly reactive chloromethyl group at the 5-position of the thiazole ring. This group serves as a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthon, allowing for the covalent attachment of a wide array of biologically relevant side chains and pharmacophores. The derivatization at this position is a key strategy for modulating the pharmacological profile of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic properties.
The primary mechanism for introducing new functionalities involves the displacement of the chloride anion by a nucleophile (Nu⁻). This SN2-type reaction is efficient and versatile, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. The thiazole ring system is a common scaffold in many pharmaceutical agents, including antivirals and antibiotics, and the ability to readily introduce diverse side chains via the chloromethyl handle is a significant asset in medicinal chemistry and drug discovery. semanticscholar.org
A range of nucleophiles can be employed to generate derivatives with potential biological activities. These include, but are not limited to, amines, thiols, alcohols, and carbanions. By selecting nucleophiles that are themselves part of a biologically active motif, chemists can synthesize hybrid molecules with potentially novel or enhanced therapeutic effects. For example, reacting this compound with a nucleophilic amine-containing fragment can lead to new compounds for screening as enzyme inhibitors or receptor antagonists.
While direct studies detailing the extensive derivatization of this compound are specific, the reactivity of the closely related intermediate, 2-chloro-5-chloromethylthiazole, provides a strong precedent. semanticscholar.org This compound is a known precursor in the synthesis of various agrochemicals and pharmaceuticals, including components of the anti-HIV drug Ritonavir. semanticscholar.orgnih.gov In these syntheses, the 5-chloromethyl group is strategically reacted with nucleophiles to build up the final molecular structure. For instance, the displacement of the chloride by a formate anion, followed by hydrolysis, yields 5-hydroxymethylthiazole, a key structural component. semanticscholar.org This demonstrates the viability of using nucleophilic substitution at the C5-methyl position to introduce functional groups.
The following table outlines the potential derivatization of this compound with various biologically relevant nucleophiles, showcasing the versatility of this chemical intermediate.
| Nucleophile Class | Example Nucleophile | Introduced Side Chain | Potential Biological Relevance |
|---|---|---|---|
| Amines | Morpholine | -CH2-N(CH2CH2)2O (Morpholinomethyl) | Scaffold in kinase inhibitors (e.g., Gefitinib) |
| Thiols | Cysteine methyl ester | -CH2-S-CH2-CH(NH2)-COOCH3 | Introduction of amino acid mimics |
| Alcohols/Phenols | 4-Hydroxypyridine | -CH2-O-(4-pyridyl) | Core structure in various CNS active agents |
| Carboxylates | Sodium formate | -CH2-OCHO → -CH2-OH (after hydrolysis) | Precursor to hydroxymethyl group found in Ritonavir semanticscholar.org |
| Azides | Sodium azide | -CH2-N3 | Precursor for triazoles (via click chemistry) or amines (via reduction) |
This strategic derivatization allows for the systematic exploration of the chemical space around the 2-acetamidothiazole (B125242) core. By introducing side chains that can participate in specific biological interactions, such as hydrogen bonding, hydrophobic interactions, or ionic bonding, researchers can fine-tune the molecule's affinity and specificity for a given biological target. The reactivity of the 5-(chloromethyl) group is therefore a critical feature that underpins the value of this compound as a versatile building block in the synthesis of new potential therapeutic agents.
Advanced Spectroscopic and Structural Elucidation of Thiazole Acetamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H-NMR) for Structural Confirmation
Proton NMR spectroscopy would be used to confirm the presence and connectivity of hydrogen atoms in the N-(5-(chloromethyl)thiazol-2-yl)acetamide structure. The expected spectrum would show distinct signals corresponding to the protons of the acetamide (B32628) group (both the methyl group and the N-H proton), the chloromethyl group, and the proton on the thiazole (B1198619) ring. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be crucial for confirming the molecular structure.
Hypothetical ¹H-NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | -CH₃ (acetamide) |
| Data not available | Data not available | Data not available | -CH₂Cl |
| Data not available | Data not available | Data not available | Thiazole-H |
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C-NMR spectrum for this compound would display separate signals for each unique carbon atom. This includes the carbons of the thiazole ring, the chloromethyl group, and the two carbons of the acetamide moiety (the methyl carbon and the carbonyl carbon). The chemical shifts of these signals are indicative of their electronic environment and hybridization.
Hypothetical ¹³C-NMR Data Table
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | -CH₃ (acetamide) |
| Data not available | -CH₂Cl |
| Data not available | C=O (amide) |
| Data not available | C2-Thiazole |
| Data not available | C4-Thiazole |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity between atoms.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to confirm the arrangement of protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would reveal correlations between protons and the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular structure and assigning quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its elemental formula. The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio). Analysis of the fragmentation pattern would offer insights into the compound's structure, likely showing losses of fragments such as the chloromethyl group or parts of the acetamide side chain.
Hypothetical Mass Spectrometry Data Table
| m/z | Interpretation |
|---|---|
| Data not available | [M]+ (Molecular Ion) |
| Data not available | [M+2]+ (Isotope Peak) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the amide, C-N bonds, C-H bonds, C=C and C=N bonds within the thiazole ring, and the C-Cl bond of the chloromethyl group.
Hypothetical IR Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Strong/Medium | N-H Stretch (amide) |
| Data not available | Strong | C=O Stretch (amide) |
| Data not available | Medium | C-N Stretch |
| Data not available | Medium/Weak | Aromatic C=C/C=N Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Lack of Publicly Available Data for this compound Precludes Detailed Analytical Article
A thorough review of scientific literature and chemical databases has revealed a significant gap in publicly available information regarding the specific chemical compound this compound. Despite extensive searches for its synthesis, characterization, and analytical data, no specific experimental results for chromatographic and elemental analysis could be located.
This absence of published research prevents the generation of a detailed and scientifically accurate article on the "," specifically focusing on the "Chromatographic and Elemental Analysis for Purity and Composition Verification" of this compound as requested.
While information exists for isomeric and related compounds, such as N-(4-chlorothiazol-2-yl)acetamide and potential precursors like 2-chloro-5-chloromethylthiazole, this data cannot be extrapolated to the target compound with the required degree of accuracy and certainty. The precise substitution pattern on the thiazole ring significantly influences the compound's physicochemical properties, which are critical for chromatographic behavior and elemental composition.
Consequently, the creation of the requested data tables for techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and elemental analysis (CHN analysis), including retention times, mobile phases, and elemental composition percentages, is not possible without foundational experimental data from peer-reviewed sources.
Until research detailing the synthesis and characterization of this compound is published, a comprehensive and authoritative article on its specific analytical properties cannot be responsibly generated.
Computational Chemistry and Molecular Modeling Studies of N 5 Chloromethyl Thiazol 2 Yl Acetamide Derivatives
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and various electronic properties with high accuracy.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are instrumental in understanding the electronic landscape of N-(5-(chloromethyl)thiazol-2-yl)acetamide derivatives. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. epu.edu.iqirjweb.com
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron to a higher energy state. mdpi.comnih.gov For thiazole (B1198619) derivatives, studies show that the HOMO is typically spread over the electron-rich parts of the molecule, such as the thiazole and adjacent phenyl rings, while the LUMO is localized on electron-accepting moieties. mdpi.com This distribution of FMOs indicates the likely sites for electrophilic and nucleophilic attacks and explains the charge transfer interactions within the molecule. irjweb.commdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. epu.edu.iq In MEP analysis of related acetamide (B32628) derivatives, electron-rich regions (negative potential), typically around oxygen and nitrogen atoms, are identified as potential sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), often found around hydrogen atoms, indicate sites for nucleophilic attack. nih.gov This information is critical for predicting intermolecular interactions. epu.edu.iq
Table 1: Representative DFT-Calculated Electronic Properties of Thiazole Derivatives
| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|
| N-thiazolyl methanimine | ~ -5.8 | ~ -2.2 | ~ 3.6 | Reactivity is similar across a series of homologues. epu.edu.iq |
| N-thiazol-2-yl-amine | -5.53 | -0.83 | 4.70 | The energy gap explains the charge transfer interaction within the molecule. irjweb.com |
| Thiazole azo dye | ~ -5.7 | ~ -2.8 | ~ 2.9 | Substituents on the acceptor moiety significantly influence the LUMO energy and reactivity. mdpi.com |
Conformational Analysis and Energetic Profiles
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound derivatives involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. DFT calculations are used to optimize the geometry of different possible conformers and determine their relative energies. mdpi.com
For similar benzothiazole (B30560) derivatives, conformational analysis has been performed by systematically varying dihedral angles around rotatable bonds to find the most stable, low-energy structures. mdpi.com Such studies reveal that even subtle changes in substituents can lead to significant differences in the preferred conformation, which in turn affects how the molecule fits into a biological target's binding site. The most stable conformer is the one that resides at a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational calculations. irjweb.com
Vibrational Frequency and Chemical Shift Calculations
DFT is also employed to predict the vibrational (FT-IR and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts of molecules. mjcce.org.mk These theoretical predictions are invaluable for validating experimentally determined structures. scispace.com By comparing the calculated vibrational frequencies and chemical shifts with experimental data, researchers can confirm the synthesized compound's structure and assign specific spectral bands to the corresponding molecular motions or atomic environments. mjcce.org.mkscispace.com
For various thiazole derivatives, studies have shown an excellent correlation between experimental FT-IR and NMR spectra and those calculated using DFT methods like B3LYP with basis sets such as 6-31G(d,p). mjcce.org.mkscispace.com This agreement supports the accuracy of the computationally optimized molecular geometry and provides a detailed understanding of the molecule's structural and electronic properties. mjcce.org.mk
Table 2: Comparison of Experimental and DFT-Calculated Data for a Thiazole Derivative
| Spectral Data | Experimental Value | Calculated Value (DFT) | Observation |
|---|---|---|---|
| FT-IR: C=O stretch (cm⁻¹) | 1718 | 1720 | Excellent agreement between experimental and theoretical values confirms the molecular structure. scispace.com |
| ¹H NMR Shift (ppm) | 7.15 (thiazole-H) | 7.10 | Good correlation validates the computed electronic environment of the protons. mjcce.org.mk |
| ¹³C NMR Shift (ppm) | 168.2 (C=O) | 167.9 | High level of accuracy in predicting the chemical shifts of carbon atoms. mjcce.org.mk |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org It is a cornerstone of structure-based drug design.
Prediction of Binding Modes and Affinities
For this compound derivatives, molecular docking simulations are used to predict how they bind to specific biological targets, such as enzymes or receptors. researchgate.net These simulations calculate a "docking score" or binding energy (often in kcal/mol), which estimates the binding affinity between the ligand and the target. semanticscholar.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov
Studies on various thiazole derivatives have successfully used docking to predict their binding modes within the active sites of targets like tubulin, cyclooxygenase (COX) enzymes, and DNA gyrase. nih.govnih.govnih.gov For instance, in a study on thiazole derivatives as tubulin polymerization inhibitors, the compounds with the most promising cytotoxic activity also showed the best (most negative) free binding energies in docking simulations. nih.gov These results help prioritize which derivatives are most likely to be active and warrant further experimental testing.
Table 3: Representative Molecular Docking Results for Thiazole Derivatives
| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Key Finding |
|---|---|---|---|
| Thiazolyl Pyridines | DNA Gyrase | -6.4 to -9.2 | Docking scores helped identify the most potent antimicrobial candidates. nih.gov |
| Thiazole Carboxamides | COX-2 | ~ -9.5 to -11.5 | Simulations revealed binding patterns that explained enzyme selectivity. nih.gov |
| 2,4-disubstituted Thiazoles | Tubulin | -14.15 to -14.50 | Strong correlation between low binding energy and high tubulin polymerization inhibition. nih.gov |
| Thiazole Conjugates | Rho6 Protein | -6.8 to -9.2 | Docking identified key interactions and predicted good affinity for the anticancer target. semanticscholar.org |
Identification of Key Residues and Interaction Hotspots
Beyond predicting binding affinity, molecular docking provides a detailed, atom-level view of the interactions between the ligand and the protein's active site. nih.gov This allows for the identification of key amino acid residues that are critical for binding. Common interactions include:
Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. For example, the amide group in acetamide derivatives can act as both a hydrogen bond donor and acceptor. researchgate.net
Hydrophobic Interactions: Formed between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.
Pi-Pi Stacking or Pi-Cation Interactions: Occur between aromatic rings on the ligand and specific amino acid residues like phenylalanine, tyrosine, or arginine. semanticscholar.org
In studies of thiazole derivatives targeting COX enzymes, docking revealed that hydrogen bonds with key residues like ARG-120 and TYR-355 were essential for affinity. nih.gov Similarly, for derivatives targeting DNA gyrase, hydrogen bonding with Asn46 and Arg136 was identified as vital for biological activity. nih.gov Visualizing these interactions helps researchers understand the structure-activity relationships (SAR) and design new derivatives with improved binding and potency by optimizing these contacts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding the structural requirements for their biological effects and in the rational design of new, more potent analogues.
Correlation of Molecular Descriptors with Biological Responses
The foundation of QSAR modeling lies in the correlation of molecular descriptors with the biological responses of the compounds. Molecular descriptors are numerical values that characterize the properties of a molecule, such as its electronic, steric, and hydrophobic features. In studies of thiazole derivatives, a variety of descriptors have been shown to correlate with their biological activities.
For a series of aminothiazole and thiazolesulfonamide derivatives, 2D and 3D QSAR models were constructed to understand their inhibitory activity against LSD-1, a therapeutic target in cancer. The models demonstrated that the thiazolesulfonamide group was fundamental for this inhibition. Furthermore, bulky and aromatic substituents on the thiazole ring were found to be important for steric and electrostatic interactions within the active site of the enzyme. nih.gov
In a study on N-aryl-oxazolidinone-5-carboxamides with anti-HIV protease activity, stepwise regression analysis was used to develop significant QSAR models. This research highlighted the importance of atom-based descriptors such as RTSA indices and Wang-Ford charges, along with various whole molecular descriptors, in predicting the biological activity of the compounds. nih.gov
The following table summarizes key molecular descriptors that are often correlated with the biological activity of thiazole and related heterocyclic compounds:
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, hydrogen bonding, and reaction tendencies with biological targets. |
| Steric | Molecular volume, Surface area, Molar refractivity | Influences how a molecule fits into a receptor's binding site and can affect the strength of binding. |
| Hydrophobic | LogP (Partition coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Connectivity indices, Shape indices | Describes the atomic arrangement and branching of a molecule, which can be related to its interaction capabilities. |
Development of Predictive Models for Analogues
A primary goal of QSAR studies is the development of predictive models that can accurately forecast the biological activity of newly designed analogues that have not yet been synthesized. The robustness and predictive power of a QSAR model are evaluated using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).
For a series of 54 aminothiazole and thiazolesulfonamide derivatives, 2D and 3D QSAR models were developed and validated both internally and externally. The statistical results for these models were significant, with a q² of 0.691 and 0.701, an r² of 0.894 and 0.937, and a test set r² of 0.785 and 0.644 for the 2D and 3D models, respectively. nih.gov These strong statistical metrics indicate that the developed models have a high degree of predictive capability for new compounds within the same class.
The following table presents the statistical validation parameters for the predictive QSAR models developed for these thiazole derivatives:
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_test (External validation) |
| 2D QSAR | 0.691 | 0.894 | 0.785 |
| 3D QSAR | 0.701 | 0.937 | 0.644 |
These validated models can serve as effective tools for the virtual screening of compound libraries and for guiding the synthesis of novel this compound analogues with potentially enhanced biological activities. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Interactions
In Silico Prediction of Molecular Interactions and Pathways
In silico methods are widely used to predict the molecular interactions of compounds with biological targets and to elucidate their potential biological pathways. These computational approaches include molecular docking, pharmacophore modeling, and virtual screening.
For various thiazole derivatives, molecular docking studies have been conducted to understand their binding modes with specific protein receptors. In a study of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, molecular docking was used to investigate their urease inhibition activity. The in silico analysis revealed that these compounds bind to the non-metallic active site of the urease enzyme, and that hydrogen bonding interactions are crucial for their inhibitory effect. mdpi.com
Similarly, in the investigation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as potential antimicrobial and antiproliferative agents, molecular docking studies were performed to analyze the binding mode of the active compounds with their respective receptors. researchgate.net The results of these docking studies often show good correlation with the experimental biological activities, thereby validating the in silico models.
The predicted interactions from these studies can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a particular hydrogen bond is found to be critical for activity, new analogues can be designed to optimize this interaction. Furthermore, by docking a compound against a panel of different proteins, it is possible to predict its potential off-target effects and to gain a broader understanding of its likely biological pathways.
Mechanistic Investigations of Biological Activities of N 5 Chloromethyl Thiazol 2 Yl Acetamide Analogues
Anticancer Activity Research
Analogues of N-(5-(chloromethyl)thiazol-2-yl)acetamide have demonstrated promising anticancer properties through a variety of mechanisms, including the induction of programmed cell death, disruption of the cellular skeleton, and interference with key signaling pathways essential for tumor growth and proliferation.
Induction of Apoptosis Mechanisms
A primary mechanism through which thiazole-containing compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research into analogues has revealed their ability to trigger this process through both intrinsic and extrinsic pathways.
One area of investigation has focused on the activation of caspases, a family of proteases that are central to the execution of apoptosis. Studies on certain 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole (B1198619) acetamide (B32628) core, have shown that these molecules can enhance the activity of caspase-3 and caspase-9 in cancer cell lines. nih.govnih.gov For instance, compounds with a 3-chloro or 4-chloro substitution on a phenyl ring attached to the acetamide nitrogen demonstrated significant activation of these caspases in MCF-7 breast cancer cells. nih.govnih.gov
Furthermore, investigations into other thiazole derivatives have highlighted their capacity to reduce the mitochondrial membrane potential (MMP). ijcce.ac.irmdpi.com A decline in MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.com This, in turn, activates the caspase cascade, culminating in cell death. mdpi.com Some novel 5-ene-2-arylaminothiazol-4(5H)-ones were found to induce apoptosis by reducing MMP and activating caspases 7, 8, 9, and 10. mdpi.com These findings suggest that this compound analogues may similarly trigger apoptosis by disrupting mitochondrial function and activating key enzymatic players in the apoptotic cascade.
Tubulin Polymerization Inhibition Pathways
The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. nih.gov The inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. researchgate.net
Several studies have identified thiazole-based derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.gov For example, a series of 2,4-disubstituted thiazole derivatives were found to be effective inhibitors of tubulin polymerization, with one compound exhibiting an IC50 value of 2.00 ± 0.12 μM, which was more potent than the reference compound combretastatin (B1194345) A-4 (IC50 = 2.96 ± 0.18 μM). nih.gov
The thiazole-2-acetamide moiety has been identified as a key linker component in the design of these tubulin inhibitors. nih.gov By modifying other parts of the molecule, researchers have been able to optimize the antiproliferative activity. For instance, replacing a trimethoxyphenyl group with a chalcone (B49325) moiety was explored to enhance binding to the colchicine (B1669291) site. nih.gov The most effective derivative in one study, compound 10a , displayed an IC50 value of 2.69 μM for tubulin polymerization inhibition. nih.gov
| Compound | Tubulin Polymerization IC50 (μM) | Reference |
| Compound IV | 2.00 ± 0.12 | nih.gov |
| Combretastatin A-4 | 2.96 ± 0.18 | nih.gov |
| Compound 10a | 2.69 | nih.gov |
| Compound 10o | 3.62 | nih.gov |
| Compound 13d | 3.68 | nih.gov |
Inhibition of Kinase Activities (e.g., Src Kinase, Tyrosine Kinases, EGFR, HER2)
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Analogues of this compound have been investigated for their ability to inhibit various kinases.
One important target is Src kinase, a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. nih.gov Researchers have synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which are analogues of the Src inhibitor KX2-391. nih.gov The unsubstituted N-benzyl derivative in this series demonstrated inhibition of c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in different cell lines. nih.gov
The epidermal growth factor receptor (EGFR) is another key tyrosine kinase that is often overexpressed or mutated in cancer. nih.govoncotarget.com While direct studies on this compound analogues as EGFR inhibitors are limited, the broader class of thiazole derivatives has been explored for this activity. nih.gov The functional and physical interaction between Src and EGFR suggests that dual inhibitors could be particularly effective, and Src inhibition can modulate resistance to EGFR-targeted therapies. nih.govoncotarget.com Human Epidermal Growth Factor Receptor 2 (HER2) is another important member of the ErbB family of receptor tyrosine kinases, and its inhibition is a key strategy in treating certain types of breast cancer. nih.gov The development of thiazole-based compounds that can inhibit these critical kinases remains an active area of research.
Modulation of Cell Cycle Regulatory Proteins (e.g., Topoisomerases, HDACs)
In addition to disrupting microtubule formation, anticancer agents can also target other proteins that regulate the cell cycle. Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying the structure of chromatin. nih.gov The overexpression of certain HDACs is implicated in various cancers, and HDAC inhibitors can induce growth arrest, differentiation, and apoptosis. nih.gov While specific studies on this compound analogues as HDAC inhibitors are not prevalent in the reviewed literature, the general principle of targeting cell cycle regulators is a valid approach in anticancer drug design. HDAC inhibitors are known to increase the expression of p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.gov
Topoisomerases are another class of enzymes essential for DNA replication and cell division. They manage the topological state of DNA, and their inhibition can lead to DNA damage and cell death. The thiazole scaffold is present in some known topoisomerase inhibitors, suggesting that analogues of this compound could potentially be designed to target these enzymes as well.
Interference with Signaling Pathways (e.g., NFkB/mTOR/PI3K/AkT, Wnt)
Cancer cells are often characterized by the dysregulation of multiple signaling pathways that control cell growth, survival, and metabolism. The PI3K/Akt/mTOR and Wnt/β-catenin pathways are two such critical cascades that are frequently hyperactivated in tumors. nih.govresearchgate.netmdpi.comresearchgate.net
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival. mdpi.com Its aberrant activation is a common event in many cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com Similarly, the Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in the pathogenesis of numerous cancers. nih.govresearchgate.net There is also significant crosstalk between the PI3K/Akt/mTOR and Wnt/β-catenin pathways, where the activation of one can influence the other. researchgate.netnih.gov Although direct evidence linking this compound analogues to the modulation of these specific pathways is still emerging, their known effects on upstream regulators like receptor tyrosine kinases suggest a potential for indirect influence on these downstream signaling cascades.
Antimicrobial Activity Research
In addition to their anticancer potential, thiazole derivatives have a long history as antimicrobial agents. The core structure of this compound is related to various compounds that have been synthesized and evaluated for their activity against a range of microbial pathogens.
A series of 2-aminothiazole (B372263) derivatives have been tested for their in vitro antibacterial and antifungal activity. jocpr.com These studies have evaluated the efficacy of these compounds against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria, as well as fungi such as Candida albicans and Aspergillus niger. jocpr.com The synthesis of 2-chloro-N-(thiazol-2-yl)acetamide, a close structural relative of the title compound, has been reported in the context of creating novel antimicrobial agents. jocpr.com
More recent studies have focused on creating hybrid molecules that combine the thiazole moiety with other pharmacophores to enhance antimicrobial potency. For example, new heteroaryl(aryl) thiazole derivatives have shown moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in the microgram per milliliter range. nih.gov One study found that a particular compound exhibited MIC values ranging from 0.23 to 0.70 mg/mL against a panel of bacteria. nih.gov Another investigation into acetamide derivatives of 2-mercaptobenzothiazole (B37678) identified compounds with significant antibacterial activity, with some showing MIC values comparable to the standard drug levofloxacin (B1675101). nih.gov
| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 3 | Bacterial Panel | 0.23 - 0.70 | 0.47 - 0.94 | nih.gov |
| Compound 2b | B. subtilis | Lower than Levofloxacin | - | nih.gov |
| Compound 2i | B. subtilis | Equal to Levofloxacin | - | nih.gov |
Antibacterial Efficacy against Specific Strains
Thiazole-containing compounds have demonstrated significant antibacterial properties against a wide range of pathogens. nih.gov The structural framework of N-(thiazol-2-yl)acetamide analogues allows for various chemical modifications that can enhance their potency and spectrum of activity.
Research into related compounds has shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and showed moderate to good antibacterial activity. nih.gov Similarly, novel derivatives of 2-mercaptobenzothiazole acetamide exhibited significant antibacterial action, with some compounds showing efficacy comparable to the standard drug levofloxacin against strains like E. coli, S. typhi, S. aureus, and B. subtilis. nih.gov The structure-activity relationship (SAR) studies in this research highlighted that the nature of the amine linked via the amide bond is crucial for activity. nih.gov
Other studies on N-(benzo[d]thiazol-2-yl)acetamides linked to spiro[indoline-3,2'-thiazolidine] also reported broad-spectrum antibacterial activity. researchgate.net The hybridization of the thiazole core with other pharmacophores, such as quinoline, has also yielded compounds with potent antibacterial effects. acs.org The inherent hydrophilic and hydrophobic characteristics of the thiazole moiety are thought to facilitate penetration of bacterial cell membranes, contributing to their inhibitory actions. mdpi.com
| Compound Class / Analogue | Bacterial Strains | Key Findings |
|---|---|---|
| 2-Mercaptobenzothiazole Acetamide Derivatives | E. coli, S. typhi, S. aureus, B. subtilis | Activity comparable to levofloxacin; MIC values close to the positive control. nih.gov |
| N-(benzo[d]thiazol-2-yl)-acetamide Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity; compound with spiro[indoline-3,2'-thiazolidine] moiety showed high potency. researchgate.net |
| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Various bacterial strains | Moderate to good antibacterial activity observed in bioassays. nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine Derivatives | S. aureus, E. coli, B. subtilis | Certain derivatives showed promising antibacterial activity with low MIC values. jchemrev.com |
Antifungal Efficacy
The thiazole nucleus is a key structural feature in several antifungal agents, and analogues of N-(thiazol-2-yl)acetamide have been explored for their potential to combat fungal infections. jchemrev.com Studies have shown that derivatives containing the thiazole ring can be effective against various fungal pathogens, including clinically relevant Candida species.
For example, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL. nih.govresearchgate.net Their activity was found to be comparable or even superior to the standard antifungal drug nystatin. nih.gov The lipophilicity of these derivatives was correlated with their high antifungal activity, suggesting that their ability to penetrate the fungal cell membrane is a key factor. nih.govresearchgate.net
Further research on other heteroaryl thiazole derivatives confirmed that antifungal activity is often more pronounced than antibacterial activity in this class of compounds. nih.gov The substituents on both the thiazole and other associated rings play a crucial role in determining the potency and spectrum of antifungal action. nih.gov
Potential Antiviral and Antitubercular Properties
The versatile thiazole scaffold has also been investigated for its potential against viral and mycobacterial pathogens. nih.govbohrium.com
Antiviral Properties: Imidazo[2,1-b]thiazole (B1210989) derivatives bearing an arylidenehydrazide moiety, which has structural similarities to acetamide analogues, have been evaluated for antiviral activity. nih.gov Certain compounds in this series showed potent activity against feline coronavirus and moderate activity against herpes simplex virus-1 and vaccinia virus. nih.gov The broad antiviral potential of thiazole-containing compounds makes this scaffold a promising starting point for the development of new antiviral agents. nih.gov
Antitubercular Properties: Tuberculosis remains a significant global health threat, and the thiazole core is a component of several compounds investigated for anti-mycobacterial activity. bohrium.com Thiazolyl pyrazine (B50134) carboxamide derivatives, which share the amide linkage feature, have been synthesized and tested against Mycobacterium tuberculosis (Mtb) H37Rv. researchgate.net Specific compounds from this series demonstrated high activity, with MIC values as low as 6.25 µg/ml. researchgate.net The presence of both the thiazole ring and the carboxamide group appears to be important for their inhibitory effect on Mtb. researchgate.net Other studies on imidazo[2,1-b]thiazole derivatives also identified compounds with significant antituberculosis activity. nih.gov
Mechanism of Action against Microbial Targets
The antimicrobial activity of thiazole acetamide analogues is believed to stem from their ability to interfere with essential microbial cellular processes.
Antibacterial Mechanism: The precise mechanism can vary depending on the specific analogue. Docking studies on 2-mercaptobenzothiazole derivatives suggest that they may act by inhibiting bacterial DNA gyrase and kinases, similar to how quinolone antibiotics function. nih.gov For other thiazole derivatives, the proposed mechanism involves the inhibition of the MurB enzyme, which is critical for peptidoglycan biosynthesis in the bacterial cell wall. researchgate.net The ability of thiazole compounds to embed in the cell membrane can also lead to cytoplasm leakage and cell death. mdpi.com
Antifungal Mechanism: The antifungal action of thiazole derivatives is often linked to the disruption of the fungal cell membrane or cell wall. researchgate.net Studies suggest that these compounds can interfere with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, which is the mechanism of action for widely used azole antifungals. acs.orgresearchgate.net Inhibition of the enzyme 14α-lanosterol demethylase, which is crucial for the ergosterol biosynthesis pathway, is a probable target. acs.orgresearchgate.net
Antitubercular Mechanism: For antitubercular thiazole derivatives, a key target is often enzymes involved in the unique cell wall synthesis of Mycobacterium tuberculosis. bohrium.com Thiazole-based compounds have been shown to target enzymes like InhA (enoyl-acyl carrier protein reductase), which is essential for mycolic acid biosynthesis. mdpi.com
Anti-inflammatory Activity Research
Thiazole and its derivatives have long been recognized for their anti-inflammatory potential. nih.govnih.gov The combination of a thiazole ring with an acetamide moiety in analogues of this compound provides a structural basis for developing novel anti-inflammatory agents. researchgate.net Research has focused on their ability to inhibit key enzymes and modulate pathways involved in the inflammatory response.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. jptcp.com The lipoxygenase (LOX) pathway, which produces leukotrienes, is another important target in inflammation. nih.gov
Thiazole derivatives have been extensively studied as inhibitors of both COX and LOX enzymes. nih.govnih.gov
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a non-selective COX-1/COX-2 inhibitor. nih.gov
A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to be potent and direct 5-LOX inhibitors, with the most active compound showing an IC₅₀ value of 127 nM. nih.gov
Other studies on thiazole carboxamide derivatives have identified compounds with potent inhibitory activity against both COX-1 and COX-2, with one derivative showing IC₅₀ values of 0.239 μM and 0.191 μM, respectively. acs.org
The ability of some thiazole derivatives to act as dual COX/LOX inhibitors is of particular interest, as this may offer a more comprehensive anti-inflammatory effect with a potentially better safety profile compared to selective COX inhibitors. nih.gov
| Thiazole Analogue Class | Target Enzyme(s) | Inhibitory Activity (IC₅₀) / Key Findings |
|---|---|---|
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1/COX-2 | Non-selective inhibitor. nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Potent and direct inhibition, with IC₅₀ as low as 25 nM for some analogues. nih.gov |
| Thiazole Carboxamide Derivatives | COX-1 & COX-2 | Potent inhibition of both isoforms (IC₅₀ values of 0.239 μM for COX-1 and 0.191 μM for COX-2 for the most active compound). acs.org |
| 5,6-diarylimidazo[2,1-b]thiazoles | COX-2 | Identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov |
Modulation of Inflammatory Mediators and Pathways
Beyond direct enzyme inhibition, analogues of N-(thiazol-2-yl)acetamide can modulate inflammatory responses through other mechanisms. For example, N-acylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin (B15479496) E₂, a key inflammatory mediator, in cellular models. mdpi.com This indicates an ability to interfere with the inflammatory cascade downstream of the initial enzymatic steps.
Furthermore, some thiazole derivatives act on specific cellular signaling pathways. N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been found to be potent inhibitors of the urease enzyme, an activity that can be relevant in certain inflammatory conditions, and also possess nitric oxide scavenging activity. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of N 5 Chloromethyl Thiazol 2 Yl Acetamide Derivatives
Impact of Substituents on Thiazole (B1198619) Ring (Positions 2, 4, 5) on Biological Efficacy
The thiazole ring is a cornerstone of numerous pharmacologically active compounds, and its biological profile is highly sensitive to the nature and position of its substituents. globalresearchonline.netnih.gov Modifications at the 2, 4, and 5-positions of the 2-acetamidothiazole (B125242) core are critical for tuning potency and selectivity.
The 2-position is defined by the acetamide (B32628) group, which is crucial for interaction with many biological targets and is discussed in detail in section 7.3. However, replacing the entire N-acetamide group with other functionalities, such as in the case of kinase inhibitors like Dasatinib, underscores the importance of this position in establishing key interactions within enzyme active sites. nih.gov
Substituents at the 4-position significantly influence the electronic properties and steric profile of the molecule. Studies on related N-(4-phenylthiazol-2-yl) acetamide derivatives have shown that the substitution pattern on the C4-phenyl ring can drastically alter biological activity. For instance, in the development of anticancer agents, diverse electronic features on a C4-phenyl ring were explored to map the structure-activity relationships. ijcce.ac.irijcce.ac.ir The introduction of bulky groups like a 4-phenyl or 4-trifluoromethyl substituent can provide additional hydrophobic interactions, potentially enhancing binding affinity. nih.govmdpi.com
The 5-position of the thiazole ring is a key vector for modification. In the parent compound, this position is occupied by the chloromethyl group. However, SAR studies on analogous series where this position is varied have provided valuable insights. For example, in a series of retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors, increasing the size of the substituent at the C5-position (from H to methyl, ethyl, isopropyl, and phenoxy) generally led to improved potency, suggesting the presence of a nearby hydrophobic pocket in the target enzyme. researchgate.net Furthermore, the introduction of arylazo groups at the C5-position has been explored for generating antimicrobial activity. semanticscholar.org The significance of a carboxanilide side chain at this position has also been noted for its cytostatic effects. nih.govmdpi.com
The electronic nature of substituents is also a determining factor. Analysis of 2,4-disubstituted thiazole derivatives revealed that the presence of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on a phenyl ring attached to the thiazole core can be beneficial for antifungal activity. nih.gov
Table 1: Impact of Thiazole Ring Substitutions on Biological Activity in Analogous Systems
| Position | Substituent | Compound Series | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 4 | Phenyl | N-(thiazol-2-yl)acetamide | Can provide hydrophobic interactions; substitutions on the phenyl ring modulate activity. | ijcce.ac.irnih.gov |
| 4 | Trifluoromethyl | Thiazole-5-carboxamide | Potentially enhances binding affinity. | mdpi.com |
| 5 | Increasing alkyl/aryl size | Thiazole amides | Improved potency against RORγt, suggesting a hydrophobic pocket. | researchgate.net |
Role of the Chloromethyl Moiety in Modulating Activity and Reactivity
The chloromethyl group (-CH₂Cl) at the C5-position is not a passive substituent; it is a reactive electrophilic moiety that can significantly influence the compound's mechanism of action. Its presence suggests a potential for covalent interaction with biological macromolecules.
The primary role of the chloromethyl group is to function as an alkylating agent. It can react with nucleophilic residues on a biological target, such as the thiol group of cysteine, the imidazole (B134444) of histidine, or the amino group of lysine, to form a stable, irreversible covalent bond. This mode of action can lead to potent and prolonged inhibition of enzyme activity. The activity of 2-chloro-5-chloromethyl-1,3-thiazole derivatives against Mycobacterium tuberculosis highlights the potential of this functional group in generating highly active compounds. researchgate.net In this context, two derivatives, 7j and 7l, showed significant antimycobacterial activity, with compound 7l being equipotent to the reference drug Ethambutol, suggesting the chloromethyl group is key to its mechanism. researchgate.net
Beyond covalent inhibition, the chloromethyl group serves as a versatile synthetic handle. Its reactivity allows for the straightforward introduction of a wide array of other functional groups through nucleophilic substitution. This enables the generation of extensive compound libraries for lead optimization, where the chloromethyl group is replaced by linkers connected to other pharmacophores to explore additional binding pockets or improve physicochemical properties.
The reactivity of the chloromethyl group must be carefully balanced. While it can enhance potency through covalent bonding, excessive reactivity can lead to non-specific binding to off-target proteins, potentially causing toxicity. Therefore, the electronic environment of the thiazole ring, modulated by substituents at other positions, plays a crucial role in tuning the electrophilicity of the chloromethyl carbon.
Influence of the Acetamide Group and its N-Substitutions
The N-(thiazol-2-yl)acetamide fragment is a common feature in many biologically active molecules, acting as a rigid scaffold that positions key interactive groups in a defined spatial orientation. nih.gov The amide bond itself is a critical pharmacophoric element.
The amide proton (-NH-) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) is a hydrogen bond acceptor. These interactions are often fundamental for anchoring the molecule within a target's binding site. For instance, molecular docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors revealed that hydrogen bonding with the enzyme's active site is crucial for their inhibitory activity. nih.govresearchgate.net
Modifications can be made to both the N-substituent and the acetyl portion of the acetamide group.
N-Substitutions: Replacing the proton on the amide nitrogen with various aryl or alkyl groups can profoundly impact activity. This substitution removes the hydrogen bond donating capability of the amide NH but allows for the introduction of groups that can probe other regions of a binding pocket. For example, N-aryl substitutions can introduce new hydrophobic or π-stacking interactions. SAR studies on various acetamide-containing scaffolds have demonstrated that different N-substituted aryl and aralkyl groups lead to a wide range of inhibitory activities against enzymes like lipoxygenase and α-glucosidase. researchgate.net
Acetyl Group Modifications: The methyl group of the acetyl moiety can also be replaced. In a study of anticancer agents, the core structure 2-chloro-N-(thiazol-2-yl)acetamide was used as a precursor to synthesize derivatives where the chlorine was displaced by various sulfur-containing nucleophiles (mercapto derivatives). researchgate.net This strategy effectively modifies the "acetyl" part of the acetamide, demonstrating that this position is amenable to substitution for optimizing activity. For example, the derivative 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity and potent activity against A549 human lung adenocarcinoma cells. researchgate.net
In some contexts, the simple acetamide is essential. In the development of Dasatinib analogues, replacing a more complex pyrimidin-4-ylamino moiety with a simple acetyl group at the 2-amino position of the thiazole core led to a reduction in antiproliferative activity, indicating that for certain targets, more extensive N-substitutions are required. nih.gov
Table 2: Influence of Acetamide Group Modifications on Biological Activity
| Modification | Example Derivative Class | Observed Effect | Reference |
|---|---|---|---|
| N-H (unsubstituted) | N-(benzothiazol-2-yl)acetamides | Acts as H-bond donor, crucial for urease inhibition. | nih.govresearchgate.net |
| N-Aryl/Aralkyl | N-substituted acetamides | Introduces steric bulk and new hydrophobic interactions, modulating enzyme inhibition. | researchgate.net |
Conformational Analysis and Stereochemical Impact on Biological Interactions
The thiazole ring itself is a planar, aromatic system. However, significant conformational flexibility exists around the single bonds connecting the acetamide group to the thiazole ring and within any flexible N-substituents. Rotation around the C2-N bond and the N-C(carbonyl) bond can give rise to different conformers. Theoretical studies on related acetamides have shown the existence of stable gauche and cis conformers, with the relative population of each being influenced by the solvent environment. nih.gov The energetically preferred conformation will orient the hydrogen bond donors and acceptors and other functional groups in a specific spatial arrangement, which must be complementary to the target's binding site for effective interaction.
Stereochemistry plays a pivotal role when chiral centers are introduced into the molecule, for example, through substitution on the acetamide group or on an N-aralkyl substituent. The majority of biological targets are chiral, and they often exhibit stereospecific recognition, meaning that one enantiomer or diastereomer of a drug will have significantly higher activity than others. mdpi.com Studies on chiral natural products and their derivatives consistently show that stereochemistry has a crucial impact on drug action, affecting not only target binding but also metabolic pathways and cellular uptake. mdpi.com For instance, investigations into chiral 3-Br-acivicin isomers revealed that only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, likely due to stereoselective uptake by amino acid transport systems. mdpi.com While the parent N-(5-(chloromethyl)thiazol-2-yl)acetamide is achiral, the introduction of chiral substituents during lead optimization would necessitate careful consideration of the stereochemical impact on biological interactions.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a cornerstone of rational drug design that distills the complex structure of a molecule into a simplified 3D arrangement of essential chemical features required for biological activity. dovepress.com For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key functional groups.
A potential pharmacophore model would likely include:
One Hydrogen Bond Donor (HBD): The amide N-H group.
One Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen.
One Aromatic/Hydrophobic Region (HY/AR): The thiazole ring.
One Electrophilic/Reactive Center: The carbon atom of the chloromethyl group, which can be modeled as a feature for potential covalent bond formation.
This model serves as a 3D query to screen virtual libraries for new compounds with diverse core structures but similar pharmacophoric features. nih.gov Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed from a series of active analogues to create a more sophisticated pharmacophore that quantitatively predicts the activity of new designs. researchgate.net
Lead optimization strategies for this scaffold would leverage the SAR insights from the preceding sections:
Thiazole Ring Decoration: Systematically substitute positions 4 and 5 (when replacing the chloromethyl group) with a variety of small alkyl, aryl, and heteroaryl groups to probe for additional hydrophobic or polar interactions with the target.
Chloromethyl Moiety Replacement: To move away from potentially reactive covalent modifiers or to fine-tune reactivity, the chloromethyl group can be replaced with other functionalities. These could include hydrogen bond acceptors (e.g., -CN, -C(O)NH₂), metabolically stable groups (e.g., -CF₃), or alternative reactive groups with different selectivity profiles.
N-Acetamide Modification: Explore a range of N-aryl and N-heteroaryl substituents on the acetamide nitrogen to search for new interactions. The electronic properties of these aryl rings can be tuned with electron-donating or electron-withdrawing groups.
Scaffold Hopping: Use the validated pharmacophore model to identify entirely new heterocyclic cores that can replace the thiazole ring while maintaining the crucial 3D arrangement of interactive features. This can lead to novel intellectual property and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
A successful example of lead optimization starting from a 2-aminothiazole (B372263) template is the discovery of the kinase inhibitor Dasatinib, which involved iterative SAR studies to achieve nanomolar potency. nih.gov This highlights the power of these strategies when applied to the versatile thiazole scaffold.
Environmental Research Perspectives on Thiazole Derivatives
Occurrence and Distribution in Environmental Compartments
Thiazole (B1198619) derivatives have been detected in various environmental matrices, primarily due to their use in agriculture and medicine. nih.govresearchgate.net For instance, fungicides containing a thiazole ring, such as Thiabendazole and Thifluzamide, are applied to crops and can enter soil and water systems through runoff and leaching. wikipedia.orgresearchgate.net The presence of these compounds in aquatic environments is a growing concern. nih.gov Although direct monitoring data for N-(5-(chloromethyl)thiazol-2-yl)acetamide is not available, the documented presence of other thiazole-based agrochemicals suggests that similar compounds could potentially be found in areas of high usage.
The distribution of thiazole derivatives in the environment is influenced by their physicochemical properties, such as water solubility and soil adsorption capacity. The structural diversity of this class of compounds leads to a wide range of environmental behaviors. wikipedia.org Analytical methods such as liquid chromatography coupled with mass spectrometry are crucial for the detection and quantification of these compounds in environmental samples. nih.govmdpi.com
Ecological Interactions and Environmental Transformation Processes
The ecological impact of thiazole derivatives is an area of active research. Some thiazole-containing pesticides are known to affect non-target organisms. nih.govdoaj.org The environmental transformation of these compounds can occur through various biotic and abiotic pathways, influencing their persistence and potential toxicity.
Biodegradation: Microbial degradation is a key process in the environmental fate of many organic pollutants, including some thiazole derivatives. mdpi.com Microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler, less harmful substances. However, the biodegradability of thiazole derivatives can vary significantly depending on their specific chemical structure.
Photodegradation: Sunlight can also play a role in the transformation of thiazole derivatives in the environment. Photodegradation involves the breakdown of chemical compounds by light energy. nih.govresearchgate.net Studies on certain pharmaceutical-related thiazole compounds have shown that they can degrade upon exposure to visible light, forming various transformation products. nih.gov This process can be influenced by the presence of other substances in the environment that act as photosensitizers.
The table below summarizes key findings from a study on the photodegradation of a thiazole-containing pharmaceutical compound, illustrating the types of transformation products that can be formed.
| Original Compound | Primary Degradation Product | Proposed Mechanism |
| {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid | 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide | Reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition |
This data is based on a study of a specific thiazole derivative and may not be representative of all compounds in this class. nih.gov
Experimental Approaches for Environmental Remediation
The potential for environmental contamination by thiazole derivatives has led to research into effective remediation strategies. These approaches aim to remove or degrade these compounds from contaminated soil and water.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants. One study demonstrated the use of UV light in combination with hydrogen peroxide (UV + H₂O₂) to degrade the model thiazole pollutant, thioflavin T. nih.gov This process generates highly reactive hydroxyl radicals that can break down the complex structure of the thiazole compound. nih.gov
Enzymatic Degradation: Bioremediation approaches using specific enzymes are also being explored. The enzyme chloroperoxidase, in the presence of hydrogen peroxide (CPO + H₂O₂), has been shown to effectively degrade thioflavin T. nih.gov This enzymatic system can lead to different degradation products compared to AOPs, and in some cases, may result in less toxic intermediates. nih.gov
The following table presents a comparison of the degradation of thioflavin T (ThT) by two different experimental remediation methods.
| Treatment Method | Key Intermediates | Observations |
| UV + H₂O₂ | Demethylated and other polar intermediates | Ready degradation of the parent compound. |
| CPO + H₂O₂ | Chlorinated and demethylated forms of ThT | Formation of a chlorinated intermediate. |
This data is based on a comparative study of a model thiazole pollutant and highlights different degradation pathways. nih.gov
Further research is needed to develop and optimize these remediation techniques for a broader range of thiazole derivatives and to assess their feasibility for large-scale environmental applications.
Future Research Directions and Research Tool Development
Exploration of Novel Synthetic Pathways for Derivatization
The development of novel synthetic pathways for the derivatization of N-(5-(chloromethyl)thiazol-2-yl)acetamide is a cornerstone for exploring its chemical space and potential applications. The presence of a reactive chloromethyl group at the 5-position of the thiazole (B1198619) ring offers a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Future research will likely focus on moving beyond conventional substitution reactions to more innovative and efficient synthetic methodologies. This could include:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce aryl, heteroaryl, and alkynyl moieties. These reactions would significantly expand the structural diversity of the derivatives.
Click chemistry: The conversion of the chloromethyl group to an azidomethyl group would open the door to copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions. This highly efficient and versatile "click" reaction would allow for the facile conjugation of the thiazole scaffold to a wide range of molecules, including biomolecules.
Multicomponent reactions: The development of one-pot multicomponent reactions involving this compound as a key building block could streamline the synthesis of complex molecules. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.
Photoredox catalysis: The use of visible-light photoredox catalysis could enable novel transformations of the chloromethyl group, such as C-C and C-heteroatom bond formation under mild reaction conditions.
These advanced synthetic strategies will be instrumental in creating libraries of novel derivatives for biological screening and materials science applications.
Development of Advanced Analytical and Characterization Methodologies
As new derivatives of this compound are synthesized, the need for advanced analytical and characterization methodologies becomes paramount. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation, more sophisticated methods will be required for comprehensive characterization. mdpi.com
Future developments in this area may include:
Two-dimensional NMR techniques: Advanced 2D NMR experiments, such as HSQC, HMBC, and NOESY, will be crucial for the unambiguous assignment of complex structures, especially for larger and more intricate derivatives.
High-resolution mass spectrometry (HRMS): Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers will provide highly accurate mass measurements, facilitating precise molecular formula determination. mdpi.com
X-ray crystallography: Single-crystal X-ray diffraction will be invaluable for determining the three-dimensional structure of the parent compound and its derivatives, providing insights into their conformation and intermolecular interactions. nih.gov
Chromatographic methods: The development of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS), will be essential for the purification and analysis of complex reaction mixtures and for pharmacokinetic studies of biologically active derivatives.
These advanced analytical tools will not only ensure the structural integrity of newly synthesized compounds but also provide critical data for understanding their physicochemical properties and behavior.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. By leveraging large datasets of chemical structures and biological activities, AI and ML algorithms can identify promising candidates for synthesis and testing, thereby accelerating the drug discovery process.
Future research in this domain will likely involve:
Quantitative Structure-Activity Relationship (QSAR) modeling: ML-based QSAR models can be developed to predict the biological activity of novel derivatives based on their structural features. This will allow for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency and desired properties.
De novo drug design: Generative AI models can be trained to design entirely new molecules with optimized properties. By providing the this compound scaffold as a starting point, these models can generate novel derivatives with high predicted affinity for specific biological targets.
ADMET prediction: AI and ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This early-stage assessment can help to identify and eliminate candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures.
The synergy between computational modeling and experimental validation will be key to efficiently navigating the vast chemical space of this compound derivatives and identifying promising new therapeutic agents.
Investigation of New Biological Modalities and Therapeutic Applications
While the biological activities of many thiazole derivatives have been explored, the specific therapeutic potential of this compound and its close analogs remains an open area for investigation. The thiazole ring is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological effects. nih.gov
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic applications. Potential areas of investigation include:
Anticancer activity: Many thiazole-containing compounds have demonstrated potent anticancer properties. ijcce.ac.ir New derivatives could be evaluated for their cytotoxicity against various cancer cell lines and their ability to modulate key signaling pathways involved in cancer progression.
Antimicrobial activity: The thiazole nucleus is a component of several antimicrobial drugs. Novel derivatives could be tested for their efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. researchgate.net
Anti-inflammatory activity: Thiazole derivatives have also been reported to possess anti-inflammatory properties. nih.gov Future studies could explore the potential of new compounds to inhibit inflammatory pathways and their therapeutic utility in treating inflammatory diseases.
Enzyme inhibition: The structural features of this compound derivatives could make them suitable candidates for inhibiting specific enzymes involved in disease processes. Structure-based design and high-throughput screening could identify potent and selective enzyme inhibitors. osti.gov
A systematic and comprehensive biological evaluation of a diverse library of derivatives is essential to unlock the full therapeutic potential of this chemical scaffold.
Leveraging this compound as a Research Building Block
Beyond its potential as a lead compound for drug discovery, this compound can serve as a versatile research building block in organic synthesis and materials science. Its bifunctional nature, with the acetamide (B32628) group at the 2-position and the reactive chloromethyl group at the 5-position, allows for its incorporation into a wide variety of larger and more complex molecular architectures.
Future applications as a building block could include:
Synthesis of complex natural products: The thiazole ring is present in numerous natural products with interesting biological activities. This compound could serve as a key intermediate in the total synthesis of such molecules.
Development of functional materials: The incorporation of this thiazole-containing unit into polymers or other materials could impart unique electronic, optical, or self-assembly properties.
Creation of chemical probes: By attaching fluorescent dyes or affinity tags to the chloromethyl group, this compound can be converted into chemical probes for studying biological processes or for use in diagnostic assays.
The utility of this compound as a versatile synthetic intermediate is a promising avenue for future research, with the potential to impact various fields of chemistry and materials science.
Q & A
Q. What are the common synthetic routes for N-(5-(chloromethyl)thiazol-2-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization using thiourea derivatives and halogenated intermediates (e.g., chloroacetonitrile) under basic conditions.
- Step 2: Introduction of the chloromethyl group using chloromethylation agents like formaldehyde and HCl.
- Step 3: Acetamide functionalization via coupling reactions with acetyl chloride or acetic anhydride in polar aprotic solvents (e.g., DMF) .
Key parameters include temperature control (60–80°C), use of catalysts (e.g., triethylamine), and purification via recrystallization or column chromatography.
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy:
- Elemental Analysis: Matches theoretical C, H, N, and S content to confirm purity.
Q. What are its primary applications in medicinal chemistry research?
Methodological Answer: The compound is studied for:
- Antimicrobial Activity: Thiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via structure-activity relationship (SAR) studies .
- Anticancer Potential: The chloromethyl group enhances electrophilic reactivity, enabling covalent binding to cysteine residues in kinases or tubulin .
- Enzyme Inhibition: Used in assays targeting lipoxygenase or cyclooxygenase pathways, with IC values determined via spectrophotometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
- Catalyst Screening: Triethylamine or KI improves reaction rates in coupling steps .
- Temperature Gradients: Stepwise heating (e.g., 50°C for cyclization, 80°C for acetylation) minimizes side products.
- Purification: Use preparative HPLC with C18 columns to isolate high-purity fractions (>95%) .
Data Contradiction Note: Conflicting reports exist on optimal chloromethylation duration (2–6 hours); kinetic studies via TLC are recommended to tailor conditions .
Q. How to resolve spectral data contradictions during structural confirmation?
Methodological Answer:
- Case Study: Discrepancies in -NMR signals for the chloromethyl group (δ 4.2–4.5 ppm) may arise from solvent polarity or impurities.
- Resolution Strategies:
- Reproducibility: Cross-validate with independent synthetic batches and compare to literature databases (e.g., PubChem) .
Q. What challenges exist in elucidating the compound’s mechanism of action?
Methodological Answer:
- Hypothesis Testing: Proposed mechanisms (e.g., kinase inhibition) require:
- Molecular Docking: Simulate binding affinities to ATP-binding pockets using AutoDock Vina .
- In Vitro Assays: Measure IC against purified enzymes (e.g., EGFR kinase) and validate via Western blot for phosphorylation inhibition .
- Data Interpretation: Contradictions between computational predictions and experimental results may arise from solvation effects or protein flexibility. Use MD simulations (>100 ns) to refine models .
Q. How to design derivatives to enhance bioavailability while retaining activity?
Methodological Answer:
- Derivatization Strategies:
- Prodrug Approach: Replace chloromethyl with ester groups (hydrolyzed in vivo) to improve solubility .
- Bioisosteres: Substitute thiazole with oxadiazole to reduce metabolic lability while maintaining H-bonding capacity .
- ADMET Profiling: Use in silico tools (e.g., SwissADME) to predict logP, CYP450 interactions, and BBB permeability before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Where Nu⁻ can be RO⁻, RCOO⁻, or R₂N⁻